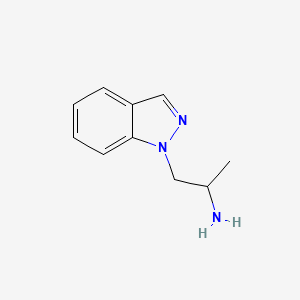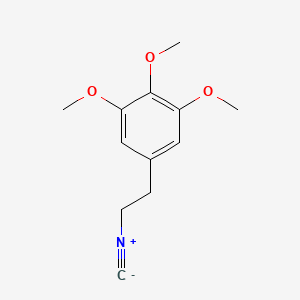![molecular formula C19H15N3O3S B13586673 Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate is a complex organic compound featuring a unique combination of furan, thiazole, and isoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-(furan-2-yl)-1,3-thiazole with isoquinoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Substitution: The isoquinoline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
Aplicaciones Científicas De Investigación
Methyl 5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- Thiazole derivatives
Uniqueness
Methyl 5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate is unique due to its combination of furan, thiazole, and isoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H15N3O3S |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
methyl 5-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methylamino]isoquinoline-8-carboxylate |
InChI |
InChI=1S/C19H15N3O3S/c1-24-19(23)14-4-5-16(13-6-7-20-10-15(13)14)21-9-12-11-26-18(22-12)17-3-2-8-25-17/h2-8,10-11,21H,9H2,1H3 |
Clave InChI |
BCWCSYPTQQYCLZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=NC=CC2=C(C=C1)NCC3=CSC(=N3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13586593.png)

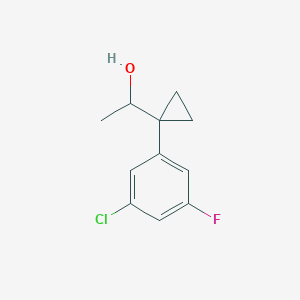

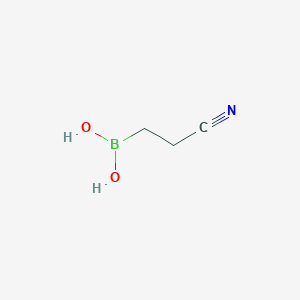
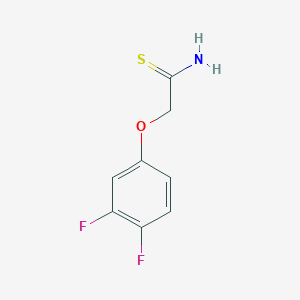
![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)
![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)
